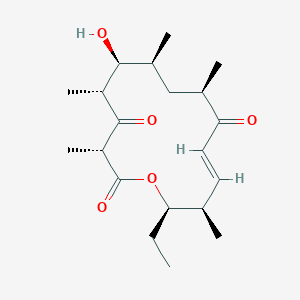
Narbonolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Narbonolide is a 14-membererd macrolide containing seven stereocentres carrying one ethyl, one hydroxy and five methyl substituents. It is the aglycone of the antibiotic narbonomycin and an intermediate in the biosynthesis of pikromycin. It has a role as a metabolite. It is a macrolide and an enone.
Applications De Recherche Scientifique
Total Synthesis and Macrolactone Formation
Narbonolide, recognized for its significance in the pikromycin family of antibiotics, has been a focal point for synthetic chemistry advancements. A notable achievement in this domain is the improved total synthesis of narbonolide and its subsequent biotransformation to pikromycin, utilizing an intramolecular Nozaki-Hiyama-Kishi coupling. This process not only enhances macrocyclization yields but also facilitates the distinction between C3- and C5-oxidation states. The synthesized narbonolide, when subjected to biotransformation through a pikAI deletion mutant of Streptomyces venezuelae, yields pikromycin by undergoing glycosylation and oxidation in vivo. This synthesis-biotransformation integration paves the way for crafting novel macrolide analogues with intriguing biological activities (Venkatraman et al., 2006).
Stereoselective Synthesis
The realm of narbonolide synthesis has also seen progress in the form of a formal total synthesis of the 14-membered macrolactone antibiotic narbonolide. Central to this synthesis is an intramolecular Nozaki-Hiyama-Kishi coupling, which not only improves yield but also promises the rapid synthesis of narbonolide analogues, furthering the study of enzymes in the pikromycin biosynthetic pathway (Venkatraman et al., 2005).
Fragment Synthesis
In the pursuit of understanding narbonolide's structure and synthesis, efforts have been made to construct its fragments with precision. For instance, the C1–C10 fragment of narbonolide has been synthesized in a manner that ensures stereoselectivity. This method involves an iterative asymmetric acyl-thiazolidinethione aldol reaction to generate the fragment's stereocentres, coupled with Myers alkylation to establish the stereocentre at C6 (Narasimhulu et al., 2008). Similarly, a stereoselective synthesis of the C1–C15 chain of narbonolide has been described, integrating various chemical reactions such as asymmetric hydroboration, Evans aldol reaction, and Yamaguchi esterification (Yadav et al., 2013).
Engineered Biosynthesis of Narbonolide Derivatives
The field of engineered biosynthesis has shed light on the production of diverse glycosylated derivatives of narbonolide. Utilizing different deoxysugar biosynthetic gene cassettes and a substrate-flexible glycosyltransferase, new narbonolide analogs with unconventional sugar moieties have been generated. These derivatives exhibit enhanced antibacterial activities compared to both narbonolide and erythromycin, demonstrating the potential of combinatorial biosynthesis in generating macrolides with novel sugars and increased biological efficacy (Han et al., 2012).
Propriétés
Formule moléculaire |
C20H32O5 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(3R,5R,6S,7S,9R,11E,13R,14R)-14-ethyl-6-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione |
InChI |
InChI=1S/C20H32O5/c1-7-17-11(2)8-9-16(21)12(3)10-13(4)18(22)14(5)19(23)15(6)20(24)25-17/h8-9,11-15,17-18,22H,7,10H2,1-6H3/b9-8+/t11-,12-,13+,14-,15-,17-,18+/m1/s1 |
Clé InChI |
YFFOFFWSBYZSOI-HQWJGCFGSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O)C)C)C |
SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C |
SMILES canonique |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C |
Synonymes |
narbonolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)

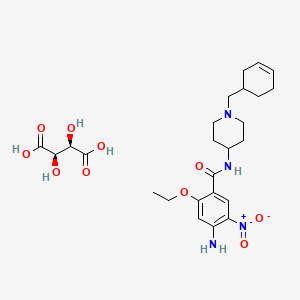
![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
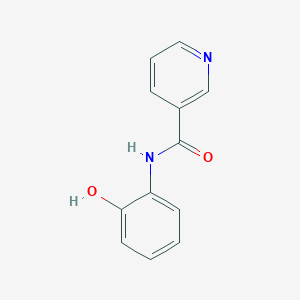
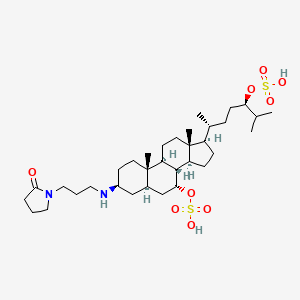
![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)
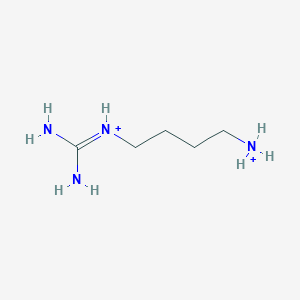


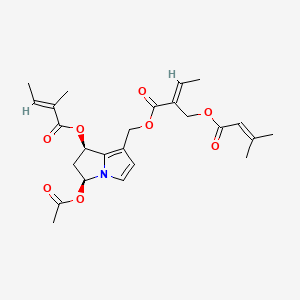
![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)

